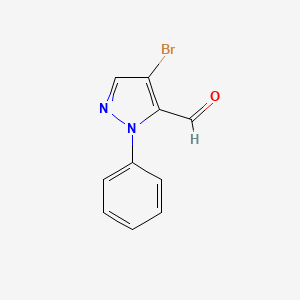

![molecular formula C12H9F3N2O3 B2966287 5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 187998-60-3](/img/structure/B2966287.png)

5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid

説明

科学的研究の応用

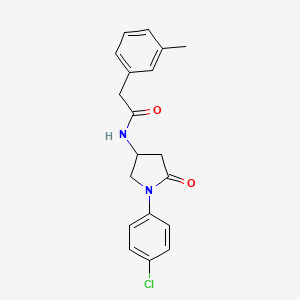

Medicinal Chemistry: Anticancer Properties

The pyrazole moiety is a significant heterocyclic component in medicinal chemistry due to its potent pharmacological profile. It serves as a crucial pharmacophore in drug discovery, particularly in the development of anticancer agents. The trifluoromethoxy group may enhance the bioavailability and metabolic stability of pharmacological compounds .

Organic Synthesis: Hydrazone Formation

In organic synthesis, the compound can be used to form hydrazones, which have a wide range of biological and pharmacological properties. These include antimicrobial, anti-inflammatory, and analgesic activities, making them valuable for various applications .

Material Science: Electrochromic Devices

In the field of material science, derivatives of this compound can be incorporated into polymers that serve as anodic materials for electrochromic devices. These devices change color in response to electrical input and have applications in smart windows and displays .

Pharmaceutical Development: Antihyperalgic Activity

Hypophosphorous acid derivatives, which can be synthesized from compounds like 5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid, have shown antihyperalgic activity. This makes them potential candidates for the development of new pain management medications .

Chemical Biology: mGlu Receptor Agonists

The compound’s derivatives may act as agonists for metabotropic glutamate receptors (mGluRs), which are important in treating neurodegenerative diseases and brain disorders. This application is particularly relevant in the field of chemical biology .

Analytical Chemistry: Boronic Acid Derivatives

In analytical chemistry, boronic acid derivatives of this compound can be used in various chemical analyses, including Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .

Drug Design: Stability and Shelf Life

The compound’s derivatives, such as MIDA boronates, provide prolonged shelf life and stability to typically unstable boronic acid derivatives. This is crucial in drug design for selective and iterative cross-coupling sequences .

Anti-Inflammatory Research: Piperazine Derivatives

Finally, piperazine derivatives of this compound have been synthesized and evaluated for their anti-inflammatory potential. This research is significant in the quest for new anti-inflammatory drugs .

特性

IUPAC Name |

5-methyl-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O3/c1-7-10(11(18)19)6-16-17(7)8-2-4-9(5-3-8)20-12(13,14)15/h2-6H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCSDRIEECLOOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2966206.png)

![N-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2966209.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2966210.png)

![N-cyclohexyl-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2966213.png)

![3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2966217.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]phthalazin-1(2H)-one](/img/structure/B2966223.png)